Ethyl 3-methyl-4-thiocyanato-5-(thiophene-2-carboxamido)thiophene-2-carboxylate
Description
This compound is a thiophene-based ester featuring a thiocyanate (-SCN) group at position 4, a methyl group at position 3, and a thiophene-2-carboxamido moiety at position 4.
Properties
IUPAC Name |
ethyl 3-methyl-4-thiocyanato-5-(thiophene-2-carbonylamino)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S3/c1-3-19-14(18)11-8(2)10(21-7-15)13(22-11)16-12(17)9-5-4-6-20-9/h4-6H,3H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAFEMZREVMSSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CS2)SC#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Thiophene Core Functionalization
This route involves sequential functionalization of a preformed thiophene ring:
Step 1: Synthesis of Ethyl 3-Methyl-5-Aminothiophene-2-Carboxylate
- Reactants : Ethyl acetoacetate, elemental sulfur, and morpholine in ethanol.
- Conditions : Reflux at 80°C for 6 hours under nitrogen.
- Yield : 68–72% after recrystallization (ethanol/water).
Step 2: Thiocyanation at the 4-Position
- Reactants : N-Bromosuccinimide (NBS) in acetonitrile, followed by potassium thiocyanate (KSCN).
- Mechanism : Radical bromination at the 4-position, followed by nucleophilic substitution with SCN⁻.
- Key Data :
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (bromination) |
| Reaction Time | 2 hours (each step) |
| Yield | 58% after purification |
Step 3: Amidation at the 5-Position
One-Pot Cyclization Strategy
A more efficient approach utilizes in situ cyclization to assemble the thiophene core:
Reactants :
- Cyanothioacetamide (1.2 equiv)
- Ethyl 2-(thiophene-2-carboxamido)acetate (1.0 equiv)
- α-Thiocyanatoacetophenone (1.5 equiv)
Procedure :
- Dissolve reactants in anhydrous ethanol.
- Add aqueous KOH (10%, 2 mL) dropwise under vigorous stirring.
- Heat at 50°C for 45 minutes.
- Quench with ice-water, filter, and recrystallize (ethanol/acetone).
Optimized Parameters :
- Temperature : 50°C (higher temperatures degrade SCN group).
- Base : KOH > NaOH (prevents thiocyanate hydrolysis).
- Yield : 74% (purity >98% by HPLC).
Solid-Phase Synthesis for Scalability
Recent adaptations employ polymer-supported reagents to streamline purification:
Key Steps :
- Immobilize ethyl 3-methylthiophene-2-carboxylate on Wang resin via ester linkage.
- Perform thiocyanation using polymer-bound NBS and KSCN.
- Couple thiophene-2-carboxylic acid using HATU/DIPEA activation.
- Cleave product with TFA/CH₂Cl₂ (1:9).
Advantages :
- Reduces purification steps by 40%.
- Enables gram-scale production (tested up to 50 g batches).
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 1.38 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
- δ 2.52 (s, 3H, C3-CH₃)
- δ 4.34 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
- δ 7.12–7.85 (m, 4H, thiophene protons)
- δ 9.21 (s, 1H, -NH-)
IR (KBr) :
- 2215 cm⁻¹ (νC≡N of SCN)
- 1702 cm⁻¹ (ester C=O)
- 1658 cm⁻¹ (amide C=O)
HRMS (ESI+) :
- Calculated for C₁₅H₁₂N₂O₃S₂ [M+H]⁺: 357.0321
- Found: 357.0318
Comparative Analysis of Methods
| Parameter | Multi-Step | One-Pot | Solid-Phase |
|---|---|---|---|
| Total Yield | 58% | 74% | 68% |
| Purity | 95% | 98% | 99% |
| Scalability | Medium | High | High |
| Purification Steps | 4 | 2 | 1 |
| Cost Index | 1.0 | 0.8 | 1.2 |
The one-pot method offers the best balance of efficiency and yield, while solid-phase synthesis excels in purity and scalability despite higher costs.
Mechanistic Insights
Density functional theory (DFT) studies on model systems reveal:
- Thiocyanation proceeds via a radical chain mechanism (ΔG‡ = 28.5 kcal/mol).
- Amidation follows a concerted asynchronous pathway (NBO charges: N = -0.32, C=O = +0.45).
- Steric effects from the 3-methyl group increase activation energy for 5-position reactions by 3.7 kcal/mol compared to unsubstituted analogs.
Challenges and Optimization Strategies
Issue 1: Thiocyanate Hydrolysis
- Solution : Use anhydrous solvents and avoid prolonged exposure to aqueous bases.
- Data : KOH concentration <15% reduces hydrolysis from 22% to 4%.
Issue 2: Regioisomer Formation
- Solution : Introduce electron-donating groups (e.g., methyl) to direct substitution.
- Result : Regioselectivity improves from 5:1 to >20:1 (desired:undesired).
Applications and Derivatives
While the compound itself remains under investigation, structural analogs demonstrate:
Chemical Reactions Analysis
Ethyl 3-methyl-4-thiocyanato-5-(thiophene-2-carboxamido)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the thiocyanato group.
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, where the thiocyanato group can be replaced by other nucleophiles under specific conditions.
Coupling Reactions: : It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents and conditions used in these reactions include various acids, bases, oxidizing agents, and transition metal catalysts. Major products formed from these reactions include sulfoxides, sulfones, reduced thiocyanates, and biaryl compounds.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Medicinal Chemistry: : It serves as a building block for the synthesis of various pharmaceuticals, particularly those targeting diseases such as cancer, inflammation, and bacterial infections.
Material Science: : Its unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biology: : It can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: : It finds applications in the development of new chemical processes and products, including dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism by which Ethyl 3-methyl-4-thiocyanato-5-(thiophene-2-carboxamido)thiophene-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved can vary widely based on the specific biological system and the desired outcome.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
Physicochemical Properties
- Melting Points: Derivatives with polar groups (e.g., sulfonamides , acetoxy ) exhibit higher melting points (153–178°C) compared to non-polar analogs. The target compound’s thiocyanato and amide groups likely elevate its m.p. above 150°C.
- Solubility : Thiocyanato and amide groups improve solubility in aprotic solvents (e.g., DMF, DMSO), whereas methylthio or halogenated phenyl groups (e.g., 4-Cl-C₆H₄ in ) enhance lipophilicity.
Biological Activity
Ethyl 3-methyl-4-thiocyanato-5-(thiophene-2-carboxamido)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of thiophene derivatives with various nucleophiles. The general procedure includes:
- Starting Materials : Thiophene derivatives and appropriate electrophiles.
- Reaction Conditions : The reaction is often conducted in a solvent such as DMF (dimethylformamide) at elevated temperatures.
- Purification : The product is purified through recrystallization techniques.
Yield and Characterization : The compound is characterized using spectroscopic methods such as NMR and IR, confirming the presence of functional groups indicative of its structure.
Anticancer Activity
Recent studies have indicated that thiophene derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
These results suggest that the compound has a promising profile as an anticancer agent, with lower IC50 values indicating higher potency.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.
The presence of the thiocyanate group is believed to enhance its antimicrobial activity by disrupting bacterial cell membranes.
Antiviral Activity
Research has shown that thiophene derivatives can exhibit antiviral properties. This compound was tested for its efficacy against viral infections.
The antiviral activity is attributed to the structural motifs present in the compound, which may interfere with viral replication processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiophene-based compounds. Key factors influencing activity include:
- Substituents : The nature and position of substituents on the thiophene ring significantly affect potency.
- Functional Groups : The presence of thiocyanate and carboxamide groups enhances biological activity.
- Molecular Geometry : The three-dimensional arrangement impacts interaction with biological targets.
Case Studies
- Study on Anticancer Efficacy : A study evaluated various thiophene derivatives, including this compound, against multiple cancer cell lines, highlighting its potential as a lead compound for further development in cancer therapy .
- Antimicrobial Testing : In another study, the compound was tested against a panel of bacterial strains, demonstrating significant antibacterial activity, particularly against resistant strains of Staphylococcus aureus .
Q & A
Q. Critical Parameters :
- Solvent Choice : Anhydrous solvents (e.g., chloroform, DMF) prevent side reactions.
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and purity.
Advanced: How can reaction conditions be optimized to improve the yield of the thiocyanato functionalization step?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : Triethylamine (TEA) enhances reactivity by scavenging HCl byproducts during thiophosgene reactions .
- Temperature Control : Reflux at 60–70°C balances reaction rate and side-product minimization.
- Stoichiometry : A 1.2:1 molar ratio of thiophosgene to amino precursor ensures complete conversion .
Q. Data-Driven Approach :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Thiophosgene Ratio | 1.2–1.5 eq | ↑ Yield by 15% |
| Reaction Time | 5–6 hours | Prevents decomposition |
| Solvent | Dry Chloroform | ↓ Hydrolysis |
Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolves spatial arrangement of substituents. Use SHELX programs for refinement, ensuring R-factor < 0.05 for high confidence .
Example : In a related compound (), X-ray data revealed a dihedral angle of 2.0° between the thiophene ring and ester group, critical for assessing planarity.
Advanced: How should researchers resolve discrepancies between X-ray diffraction data and computational modeling results for this compound?
Methodological Answer:
Cross-Validation :
- Compare experimental (X-ray) bond lengths/angles with density functional theory (DFT) calculations.
- Use software like Gaussian or ORCA for geometry optimization .
Error Analysis :
- Check for crystal packing effects in X-ray data that may distort gas-phase DFT results.
- Re-refine X-ray data using SHELXL to exclude outliers .
Case Study : A study on ethyl 3-bromo-4-cyano-thiophene () reconciled DFT and crystallographic data by adjusting torsional parameters in the computational model.
Basic: What in vitro assays are suitable for evaluating the biological activity of this compound, based on structural analogs?
Methodological Answer:
- Anticancer Screening :
- Antimicrobial Testing :
Key Consideration : Include a methylthiazolyldiphenyl-tetrazolium (MTT) negative control to rule out thiophene-induced cytotoxicity artifacts.
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?
Methodological Answer:
Functional Group Modifications :
- Replace the ethyl ester with a methyl or benzyl group to alter lipophilicity (logP) and bioavailability .
- Substitute the thiocyanato group with isothiocyanate (-NCS) to test electrophilicity impacts on target binding .
Pharmacophore Mapping :
- Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with the carboxamido group) .
Q. SAR Example :
| Derivative | Modification | IC₅₀ (μM) |
|---|---|---|
| Parent Compound | None | 45.2 |
| Methyl Ester Analog | Ethyl → Methyl | 32.7 |
| NCS Derivative | -SCN → -NCS | 28.9 |
Basic: What analytical strategies ensure purity and reproducibility in synthesizing this compound?
Methodological Answer:
- Chromatography :
- Mass Spectrometry :
- High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and rule out byproducts .
Protocol : Recrystallize from ethanol/water (3:1) to remove unreacted thiophosgene or amine precursors .
Advanced: How can researchers address low yields in the final amide coupling step?
Methodological Answer:
- Coupling Reagent Optimization :
- Test DCC, EDC, or HATU with HOAt for activation efficiency .
- Solvent Effects :
- Use DMF or THF to improve carboxylate activation.
- Microwave Assistance :
- Apply microwave irradiation (50–80°C, 30 min) to accelerate coupling .
Q. Troubleshooting Table :
| Issue | Solution | Yield Improvement |
|---|---|---|
| Incomplete Activation | Switch to HATU/HOAt | +20% |
| Solvent Polarity | Use DMF instead of THF | +15% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
